REACTION_CXSMILES
|
C(Cl)Cl.[CH2:4]([C:6]1[NH:7][C:8]2[C:13]([C:14](=[O:17])[C:15]=1[CH3:16])=[CH:12][C:11]([O:18][C:19]1[CH:24]=[CH:23][C:22]([O:25][C:26]([F:29])([F:28])[F:27])=[CH:21][CH:20]=1)=[C:10]([CH3:30])[CH:9]=2)[CH3:5].[OH-].[Na+].Cl[C:34]([O:36][CH3:37])=[O:35]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O.CC(N(C)C)=O>[C:34](=[O:35])([O:36][CH3:37])[O:17][C:14]1[C:13]2[C:8](=[CH:9][C:10]([CH3:30])=[C:11]([O:18][C:19]3[CH:24]=[CH:23][C:22]([O:25][C:26]([F:27])([F:28])[F:29])=[CH:21][CH:20]=3)[CH:12]=2)[N:7]=[C:6]([CH2:4][CH3:5])[C:15]=1[CH3:16] |f:2.3,5.6|
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
113.2 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1NC2=CC(=C(C=C2C(C1C)=O)OC1=CC=C(C=C1)OC(F)(F)F)C
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirring device
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for one hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 10 to 15° C.
|
Type
|
WASH
|
Details
|
for washing
|
Type
|
CUSTOM
|
Details
|
Methylene chloride was removed by evaporation, 990 ml of methanol
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the residue in methanol
|
Type
|
ADDITION
|
Details
|
Water (660 ml) was added dropwise
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was collected by a suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
The solid was dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(OC1=C(C(=NC2=CC(=C(C=C12)OC1=CC=C(C=C1)OC(F)(F)F)C)CC)C)(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 124.4 g | |
YIELD: PERCENTYIELD | 95.2% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |